3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide
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Overview
Description
3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide is a complex organic compound that features a fluorine atom, a pyrrolidinone ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridines as starting materials . The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom and pyrrolidinone ring play crucial roles in its binding affinity and selectivity. The pathways involved may include modulation of neurotransmitter release and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidinone ring and have similar biological activities.
Fluorinated pyridines: These compounds share the fluorine atom and pyridine ring, contributing to their unique chemical properties.
Uniqueness
3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-fluoro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-13-10-18-5-4-12(13)16(23)20-9-11-3-6-19-14(8-11)21-7-1-2-15(21)22/h3-6,8,10H,1-2,7,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEORDQZPGYWGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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